
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a phenyl ring substituted with a bromomethyl group at the 2-position, an ethoxy group at the 5-position, and a 2-chloropropan-1-one moiety. The molecular formula is C₁₂H₁₄BrClO₂, with a molecular weight of 305.59 g/mol (calculated). The bromomethyl and chloro groups contribute to its reactivity, while the ethoxy substituent may influence solubility and steric effects. Limited physicochemical data (e.g., melting point, boiling point) are publicly available, but its structural features suggest applications in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals .
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by chlorination and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and the use of specific catalysts .
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium iodide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chloropropanone groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one
- Key Difference : The ethoxy group (-OCH₂CH₃) in the target compound is replaced with a fluorine atom (-F) at the 5-position.
- Reactivity: The absence of the ethoxy group may reduce steric hindrance, facilitating nucleophilic substitution at the bromomethyl site.
- Data Gap: No experimental data (e.g., reactivity or stability) are provided in the evidence, but structural analogs suggest fluorine substitution often enhances metabolic stability in drug design .
Positional Isomerism
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one
- Key Difference: The bromomethyl group is at the 3-position of the phenyl ring, and the chlorine is on the 3-carbon of the propanone chain (vs. 2-position in the target compound).
- Implications: Spatial Arrangement: Altered substitution patterns may affect crystal packing (e.g., hydrogen bonding or van der Waals interactions) and solubility. Reactivity: The 3-chloro configuration in the propanone moiety could influence elimination or substitution pathways.
- Data: Both compounds share the molecular formula C₁₂H₁₄BrClO₂ and a Smiles string highlighting positional differences (CCOc1cc(CBr)cc(C(=O)CCCl)c1 vs. hypothetical target structure). No experimental comparisons are available .
Functional Group Variations
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole
- Structure : Contains an indole core with bromomethyl and phenylsulfonyl groups.
- Key Differences :
- Aromatic System : Indole (heterocyclic) vs. simple phenyl ring.
- Functional Groups : Sulfonyl group introduces strong electron-withdrawing effects.
- Physical Properties : Melting point = 116–117°C ; molecular weight = 350.23 g/mol . The higher molecular weight and heterocyclic structure suggest distinct solubility and stability profiles compared to the target compound .
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine
- Structure : Combines a bromomethylphenyl group with a morpholine-sulfonyl moiety.
- Key Differences :
- Polarity : The morpholine group enhances hydrophilicity.
- Reactivity : Sulfonyl groups are less reactive toward nucleophilic substitution than ketones.
- Physical Properties : Melting point = 71.5–73.5°C ; molecular weight = 320.20 g/mol .
Simpler Brominated Ketones
Bromoacetone (1-Bromo-2-propanone)
- Structure : A simple α-brominated ketone (CH₃COCH₂Br).
- Key Differences: Complexity: Lacks aromatic and ethoxy groups, making it more volatile.
- Reactivity : The absence of aromatic stabilization increases susceptibility to hydrolysis and radical reactions .
Research Findings and Implications
- Biological Relevance : Structural analogs with pyridyl and bicyclic frameworks (e.g., TC-1698) show high affinity for nicotinic receptors, suggesting that bromomethyl-aromatic ketones could be explored for bioactivity .
Biological Activity
1-(2-(Bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one is a synthetic organic compound with potential biological activity. Its structure, characterized by the presence of bromomethyl and chloropropanone groups, suggests that it may interact with various biological targets, influencing biochemical pathways and cellular processes. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrClO2, with a molecular weight of approximately 305.59 g/mol. The presence of the bromomethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions, leading to modulation of enzyme activities. This mechanism may affect various biochemical pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its reactivity allows it to covalently bond with active sites on enzymes, potentially inhibiting their function. This property is particularly relevant in the context of metabolic pathways where specific enzymes play critical roles in disease progression.
Case Studies
Several studies have explored the biological effects of compounds structurally related to this compound:
- Study on CDK Inhibition : A study demonstrated that related compounds effectively inhibited CDK9-mediated transcription in cancer cell lines, leading to apoptosis through downregulation of antiapoptotic proteins like Mcl-1 . This suggests that this compound may have similar effects.
- Toxicological Assessment : Toxicity studies involving similar compounds have indicated that they can lead to elevated liver tumor incidences in animal models when administered at certain doses. These findings highlight the importance of dose optimization in therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-(bromomethyl)-5-ethoxyphenyl)-2-chloropropan-1-one, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromomethylation of a precursor like 2-chloro-5-ethoxyphenylpropan-1-one using brominating agents (e.g., PBr₃ or NBS) in anhydrous solvents (e.g., THF or DCM) is a common approach . Optimization involves controlling stoichiometry, temperature (e.g., 0–25°C), and reaction time to maximize yield and minimize side products. Ethanol and aqueous KOH have been used for similar chalcone syntheses, yielding crystalline products after acidification .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify characteristic signals (e.g., bromomethyl protons at δ ~4.5 ppm, ethoxy group at δ ~1.3–1.5 ppm (CH₃) and δ ~4.0–4.2 ppm (OCH₂)), and aromatic protons influenced by substituents .
- IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br/C-Cl stretches at ~600–800 cm⁻¹ .
- MS : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with the bromomethyl and chloro groups .
Q. What crystallographic methods are suitable for determining its solid-state structure?
- Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 113 K) improves resolution, and hydrogen bonding patterns (e.g., C–H···π interactions) can stabilize the crystal lattice . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations complement experimental data for this compound?
- DFT optimizes molecular geometry, calculates electronic properties (e.g., HOMO-LUMO gaps), and predicts vibrational spectra. Comparing computed bond lengths/angles with XRD data validates structural accuracy . For example, deviations >0.01 Å in bond lengths may indicate experimental artifacts or computational limitations.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Cross-validate results using multiple techniques. For instance, if NMR suggests conformational flexibility but XRD shows a rigid structure, analyze temperature-dependent NMR or variable-temperature XRD to probe dynamic behavior . Discrepancies in substituent effects (e.g., bromine’s electron-withdrawing impact) may require computational modeling to reconcile .
Q. How do intermolecular interactions (e.g., hydrogen bonding, halogen bonding) influence its crystallographic packing?
- Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings). Halogen bonds (Br···Cl/O) and π-π stacking may further stabilize the lattice. In similar compounds, Br···Cl contacts (~3.7 Å) and C–H···π interactions create 2D networks .
Q. What are the challenges in scaling up synthesis while maintaining purity for biological studies?
- Key issues include controlling regioselectivity during bromomethylation and minimizing hydrolysis of the chloro group. Column chromatography or recrystallization from ethanol/water mixtures improves purity. For biological testing, ensure residual solvents (e.g., DCM) are below ICH limits via GC-MS analysis .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential applications?
- Modify substituents (e.g., replacing ethoxy with methoxy or varying halogens) and assess effects via in vitro assays. For antimicrobial studies, compare MIC values against Gram-positive/negative bacteria. Computational docking (e.g., AutoDock) predicts binding affinities to target proteins .
Q. Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Document reaction conditions (solvent purity, inert atmosphere, exact molar ratios). Characterize intermediates (e.g., TLC monitoring) and final product using ≥2 orthogonal methods (NMR + XRD or MS + IR). Report melting points and yield percentages for benchmarking .
Q. How can researchers troubleshoot failed crystallization attempts?
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-5-4-9(7-13)11(6-10)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
BKLDCENSOPZPNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)C(=O)C(C)Cl |
Origin of Product |
United States |
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